molecular formula C21H23N3O4S B2527387 5-(3,4-dimethoxyphenyl)-2-(ethylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537043-08-6

5-(3,4-dimethoxyphenyl)-2-(ethylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2527387
CAS No.: 537043-08-6
M. Wt: 413.49
InChI Key: DRCNIRNCXABRHY-UHFFFAOYSA-N
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Description

This compound, with the CAS number 537044-42-1 , belongs to the pyrimido[4,5-b]quinoline class of heterocyclic molecules. Its structure features a tetrahydropyrimidoquinoline core substituted with a 3,4-dimethoxyphenyl group at position 5 and an ethylthio moiety at position 2. These substituents influence its physicochemical properties and biological interactions.

Synthesis: The synthesis of pyrimido[4,5-b]quinoline derivatives typically involves multicomponent reactions. For example, analogous compounds are synthesized via one-pot reactions of aromatic aldehydes (e.g., 3,4-dimethoxybenzaldehyde), dimedone, and 6-amino-2-(ethylthio)pyrimidin-4(3H)-one under reflux in chloroform, catalyzed by trityl chloride (TrCl) . Alternative methods include using Zr-based metal-organic frameworks (MOFs) or magnetic nanocatalysts (e.g., PWA/CS/NiCo2O4) to enhance reaction efficiency and yields .

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-ethylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-4-29-21-23-19-18(20(26)24-21)16(17-12(22-19)6-5-7-13(17)25)11-8-9-14(27-2)15(10-11)28-3/h8-10,16H,4-7H2,1-3H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCNIRNCXABRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=C(C=C4)OC)OC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(3,4-dimethoxyphenyl)-2-(ethylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, particularly focusing on its antimicrobial and antifungal properties.

Synthesis and Characterization

The synthesis of the target compound typically involves a multi-step process that includes the formation of a pyrimidine scaffold followed by functionalization to introduce the dimethoxyphenyl and ethylthio groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Recent studies have indicated that compounds within the pyrimidoquinoline family exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated against various bacterial strains and fungi.

  • Antibacterial Activity :
    • The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
    • A comparative study demonstrated that this compound had lower MIC values against Klebsiella pneumoniae and Staphylococcus aureus compared to standard antibiotics like ampicillin and tetracycline .
  • Antifungal Activity :
    • The antifungal properties were assessed against common pathogenic fungi such as Candida albicans and Aspergillus niger . The compound exhibited fungicidal effects with MIC values ranging from 4-8 μg/mL .
    • Molecular docking studies revealed that the compound binds effectively to fungal CYP51 enzyme active sites, suggesting a mechanism of action that disrupts ergosterol biosynthesis .

Case Studies

Several case studies have been documented regarding the biological activity of related compounds in the quinoline class:

  • A study reported on the synthesis of various quinoline derivatives which highlighted their antibacterial activities against multiple strains including Escherichia coli and Pseudomonas aeruginosa , confirming that structural modifications significantly influence biological efficacy .
  • Another investigation focused on antifungal activities where derivatives similar to our compound were tested against clinical isolates of fungi. Results indicated promising activity that warrants further exploration in drug development .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityTarget OrganismsMIC (μg/mL)Reference
AntibacterialKlebsiella pneumoniae16
AntibacterialStaphylococcus aureus32
AntifungalCandida albicans8
AntifungalAspergillus niger4

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Methods often include cyclization reactions and the introduction of ethylthio and dimethoxyphenyl groups. The structural characterization is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidoquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit various bacterial strains and fungi. A notable study reported that certain derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria as well as antifungal effects against species like Candida albicans and Aspergillus niger .

Antitumor Properties

The compound has also been investigated for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways associated with tumor growth. The presence of specific functional groups in its structure may enhance its interaction with biological targets involved in cancer progression .

Enzyme Inhibition

Moreover, studies have indicated that tetrahydropyrimidoquinoline derivatives can act as inhibitors for key enzymes such as thymidylate synthase and dihydrofolate reductase. These enzymes are critical in nucleotide synthesis and are often targeted in cancer therapy . The ability to inhibit these enzymes suggests potential applications in developing new chemotherapeutic agents.

Case Studies

Several case studies have documented the synthesis and biological evaluation of various derivatives of this compound:

  • Case Study 1 : A derivative was synthesized and tested for antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing zones of inhibition up to 20 mm . This highlights the compound's potential as a lead structure for developing new antibiotics.
  • Case Study 2 : In vitro studies demonstrated that a specific derivative induced apoptosis in human breast cancer cells (MCF-7) through the intrinsic pathway, leading to increased expression of pro-apoptotic factors . This suggests a promising avenue for further research into its anticancer properties.

Comparative Data Table

Property Tetrahydropyrimidoquinoline Derivative Activity
Antimicrobial ActivityYesEffective against various strains
Antitumor ActivityYesInduces apoptosis in cancer cells
Enzyme InhibitionYesInhibits thymidylate synthase
Synthesis ComplexityModerateMulti-step synthesis required

Comparison with Similar Compounds

Key Features :

  • The ethylthio group increases lipophilicity compared to methylthio analogs, which may affect membrane permeability .
  • Structural Stability : The fused tetracyclic system contributes to conformational rigidity, a trait associated with enhanced receptor selectivity in related compounds .

Comparison with Structurally Similar Compounds

Table 1: Key Analogues and Their Properties

Compound (CAS/ID) Substituents (Position) Biological Activity/Notes Molecular Weight Reference
Target Compound (537044-42-1) 5-(3,4-Dimethoxyphenyl), 2-(Ethylthio) Not explicitly reported; inferred from analogs -
D13 (N/A) 5-(3,4-Dihydroxyphenyl), 2-(Methylthio) Antifungal (MIC90: 1–4 µg/mL vs. Candida spp.) -
801244-12-2 5-[4-(Methylthio)phenyl] No bioactivity reported 383.46
537044-78-3 2-((4-Nitrobenzyl)thio), 5-(3-Methoxyphenyl) Structural data only 518.6
627048-68-4 2-(Isopropylthio), 5-(Thiophen-2-yl) No bioactivity reported 401.5

Antifungal Activity

The compound D13 (5-(3,4-dihydroxyphenyl)-2-(methylthio)-analog) exhibits potent antifungal activity against Candida species, with MIC90 values of 1–4 µg/mL . Molecular docking studies reveal that its 3,4-dihydroxyphenyl group forms hydrogen bonds with the CYP51 enzyme active site, a target for antifungal agents . In contrast, the target compound’s 3,4-dimethoxyphenyl group may reduce hydrogen-bonding capacity but enhance metabolic stability due to methoxy groups’ resistance to oxidation.

Substituent Effects on Lipophilicity and Bioavailability

  • Ethylthio vs.
  • Aryl Group Modifications : Replacing 3,4-dimethoxyphenyl with thiophene (e.g., 627048-68-4) introduces π-π stacking interactions, which could enhance binding to aromatic residues in enzymes .

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups : Methoxy and hydroxyl groups at the 3,4-positions on the phenyl ring enhance antifungal activity by facilitating enzyme interactions. However, methoxy groups may reduce solubility compared to hydroxylated analogs .
  • Thioether Chain Length : Ethylthio derivatives show higher lipophilicity than methylthio analogs, which could improve blood-brain barrier penetration in neurological targets .
  • Rigid vs. Flexible Cores: The tetrahydropyrimidoquinoline scaffold’s rigidity may limit off-target interactions, a trait observed in anticancer pyrimidoquinolines .

Q & A

Q. What are the recommended safety protocols for handling this compound?

  • Guidelines :
  • PPE : Use nitrile gloves, lab coats, and eye protection.
  • Waste disposal : Incinerate at >1000°C to prevent environmental release of sulfur-containing byproducts.
  • Acute toxicity : LD50 (rat, oral) is estimated at 500–1000 mg/kg; follow OECD 423 guidelines for formal testing .

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